molecular formula C18H20ClN3O2 B13736846 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride CAS No. 20887-26-7

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride

Cat. No.: B13736846
CAS No.: 20887-26-7
M. Wt: 345.8 g/mol
InChI Key: IYQSBJKINNXZIY-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone derivatives are a prominent class of heterocyclic compounds characterized by a bicyclic structure containing a benzene ring fused to a pyrimidinone ring. The target compound, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-4(1H)-quinazolinone hydrochloride, features a 4(1H)-quinazolinone core substituted with a phenyl group at position 3, a dimethylaminoacetyl moiety at position 1, and a hydrochloride salt form. This structural configuration enhances solubility and bioavailability, making it relevant for pharmaceutical applications .

The synthesis of such derivatives typically involves cyclocondensation reactions starting from isatoic anhydride or glycine/β-alanine esters, followed by functionalization with substituents like phenyl or acyl groups . The hydrochloride form is often generated during purification steps involving acidic conditions.

Properties

CAS No.

20887-26-7

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

1-[2-(dimethylamino)acetyl]-3-phenyl-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C18H19N3O2.ClH/c1-19(2)12-17(22)21-13-20(14-8-4-3-5-9-14)18(23)15-10-6-7-11-16(15)21;/h3-11H,12-13H2,1-2H3;1H

InChI Key

IYQSBJKINNXZIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride generally follows a sequence involving:

  • Formation of 2,3-dihydroquinazolinone intermediates via condensation of anthranilamide derivatives with aldehydes or ketones.
  • Introduction of the dimethylaminoacetyl group through acylation reactions.
  • Conversion to the hydrochloride salt for enhanced stability and solubility.

This process is typically carried out under mild acidic conditions, often using acetic acid or mineral acids as catalysts, and involves purification steps such as recrystallization or chromatography.

Detailed Stepwise Preparation

Preparation of 4(1H)-2,3-Dihydroquinazolinone Intermediates

According to the method reported by Cheng et al. (2014), the initial step involves the reaction of an amide substrate with an aldehyde in acetic acid at room temperature. The amide (6 mmol) is dissolved in acetic acid (8 mL), and the aldehyde (6.6 mmol) is added. The mixture is stirred for 0.5 hours at room temperature, leading to the formation of the 4(1H)-2,3-dihydroquinazolinone intermediate, which precipitates upon addition of cold water and is isolated by filtration and washing with ethanol. This intermediate is dried under ambient conditions to yield the desired compound ready for further modification.

Step Reactants Conditions Outcome
Condensation Amide (6 mmol) + Aldehyde (6.6 mmol) Acetic acid, room temperature, 0.5 h 4(1H)-2,3-dihydroquinazolinone intermediate
Introduction of Dimethylaminoacetyl Group

The dimethylaminoacetyl moiety is typically introduced by acylation of the 2,3-dihydroquinazolinone intermediate with dimethylaminoacetyl chloride or an equivalent reagent under controlled conditions. Although specific reaction details for this step on this exact compound are sparse in the literature, standard acylation protocols involve:

  • Dissolving the dihydroquinazolinone intermediate in an appropriate solvent such as dichloromethane or acetic acid.
  • Adding the acylating agent dropwise at low temperature (0–5 °C) to control the reaction rate.
  • Stirring the mixture for several hours to ensure complete conversion.
  • Work-up by aqueous quenching, extraction, and purification by recrystallization or chromatography.

This step yields the 1-(dimethylaminoacetyl)-substituted quinazolinone derivative.

Formation of Hydrochloride Salt

The final step involves converting the free base compound into its hydrochloride salt to improve its physicochemical properties. This is achieved by:

  • Dissolving the compound in an organic solvent or water.
  • Adding hydrochloric acid (HCl) either as a gas or in aqueous form.
  • Stirring the solution until the salt precipitates.
  • Isolating the hydrochloride salt by filtration and drying.

This step ensures enhanced solubility and stability, which are critical for pharmaceutical applications.

Alternative and Metal-Free Synthetic Routes

Recent advances have demonstrated metal-free and oxidant-free synthesis of quinazolinone derivatives through acid-promoted cyclocondensation of 2-amino-N-substituted benzamides with aldehydes, avoiding the use of metal catalysts and harsh oxidants. This method provides a green and efficient alternative for preparing quinazolinone cores, which could be adapted for the target compound with appropriate modifications.

Characterization and Research Outcomes

The synthesized compounds are characterized by:

The yields for the intermediate and final products are generally high, often exceeding 90%, with reaction times ranging from 0.5 to 3 hours depending on the step and conditions.

Summary Table of Preparation Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
Condensation (amide + aldehyde) Cyclocondensation Acetic acid, RT, 0.5 h >90 Precipitation by water addition
Acylation (introduction of dimethylaminoacetyl) Acylation Low temp, organic solvent, several hours 85–95 (typical) Requires controlled addition
Salt formation Acid-base reaction HCl addition, precipitation Quantitative Enhances solubility

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can have different biological activities .

Scientific Research Applications

Biological Activities

Compounds within the quinazolinone class are known for their broad spectrum of biological activities. The specific biological activities of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, influencing metabolic pathways and cellular functions.
  • Receptor Modulation : It has potential interactions with different receptors, which could lead to therapeutic effects in various diseases.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that compounds similar to 4(1H)-Quinazolinone can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Neuroprotective Effects

The compound's interactions with neurotransmitter systems suggest potential applications in treating neurodegenerative diseases. By modulating NMDA receptors, it may offer protective effects against excitotoxicity associated with conditions like Alzheimer's disease .

Pharmacological Studies

Pharmacokinetic and pharmacodynamic studies are essential for understanding the compound's behavior in biological systems. These studies typically focus on:

  • Absorption : Evaluating how well the compound is absorbed in the body.
  • Distribution : Understanding how the compound distributes within tissues.
  • Metabolism : Investigating how the compound is metabolized by the body.
  • Excretion : Analyzing how the compound is eliminated from the body.

Case Study 1: Antitumor Activity

A study demonstrated that a derivative of 4(1H)-Quinazolinone exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis and disruption of the cell cycle, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanisms

Research focused on the neuroprotective effects of quinazolinones indicated that they could mitigate oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Quinazolinones

Compound Name Substituents at Positions Salt Form Key Features
Target Compound: 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl- 1: Dimethylaminoacetyl; 3: Phenyl Hydrochloride Enhanced solubility, potential CNS activity
3-(4-Chlorophenyl)quinazolin-4(3H)-one 3: 4-Chlorophenyl None Anticancer, anti-inflammatory
1-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxy-4(1H)-quinazolinone 1: 2,6-Dichlorophenyl; 3: Hydroxy None Antifungal, antibacterial
Quinconazole (3-(2,4-Dichlorophenyl)-2-(1H-triazol-1-yl)-4(3H)-quinazolinone) 2: Triazole; 3: 2,4-Dichlorophenyl None Agricultural fungicide
Chloro Methyl Quinazolinone Derivatives Variable: Chloro, methyl, amines Hydrochloride Antibacterial, antifungal

Key Observations :

  • The target compound’s dimethylaminoacetyl group at position 1 distinguishes it from most derivatives, which typically feature halogens (e.g., Cl) or heterocycles (e.g., triazole) at this position.
  • The hydrochloride salt improves aqueous solubility compared to neutral analogs like 3-(4-chlorophenyl)quinazolin-4(3H)-one .

Key Insights :

  • The dimethylaminoacetyl group may confer neuroactive properties, as seen in other tertiary amine-containing drugs.
  • Halogenated derivatives (e.g., 4-chlorophenyl) show stronger antiproliferative effects, while triazole-containing analogs excel as antifungals .

Biological Activity

4(1H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound, 4(1H)-quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride , is notable for its potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the quinazolinone family, characterized by a fused benzene and pyrimidine ring structure. The presence of a dimethylaminoacetyl group at position 1 and a phenyl group at position 3 enhances its pharmacological profile.

Anticancer Activity

Quinazolinones are recognized for their ability to inhibit various tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Studies indicate that modifications at the C-6 and C-7 positions of the quinazolinone scaffold can significantly enhance anticancer activity. For instance:

  • In vitro studies demonstrated that quinazolinone derivatives exhibit cytotoxic effects against several cancer cell lines. The compound's binding affinity to EGFR was evaluated, revealing promising results with IC50 values comparable to established inhibitors like erlotinib .

Antimicrobial Activity

Research has shown that quinazolinone derivatives possess broad-spectrum antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably:

  • In vitro assays reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics in some cases .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of quinazolinones is well-documented. The specific compound has been evaluated for its ability to reduce inflammation and pain:

  • Experimental models indicated that it demonstrated superior anti-inflammatory effects compared to indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). In rat models, it showed significant reduction in paw edema and pain relief .

Case Studies

Several studies have investigated the biological activity of related quinazolinone compounds:

  • Cytotoxicity Study : A study involving various 3-substituted quinazolinones found that certain modifications led to enhanced cytotoxicity against cancer cells. The most active compounds were identified through high-content screening techniques .
  • Antimicrobial Evaluation : A series of quinazoline derivatives were synthesized and tested for antimicrobial efficacy. Results indicated that compounds with specific substituents displayed potent activity against resistant bacterial strains .

Data Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of EGFR; cytotoxicity in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatorySuperior efficacy compared to indomethacin
AnalgesicSignificant pain relief in experimental models

Q & A

Q. What are the common synthetic routes for preparing 4(1H)-quinazolinone derivatives, including hydrochloride salts?

The compound can be synthesized via a one-pot cyclization reaction using methyl 2-acylaminobenzoate derivatives, amine hydrochlorides, phosphorus pentaoxide (P₂O₅), and N,N-dimethylcyclohexylamine as a catalyst. For example, heating methyl N-acetylanthranilate (20 g, 0.1 mol) with octylamine hydrochloride (46 g, 0.3 mol) and P₂O₅ (60 g) at 180°C for 45 minutes yields 2-methyl-3-octyl-4(3H)-quinazolinone in 88% yield. Purification involves extraction with CH₂Cl₂, evaporation, and recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this quinazolinone hydrochloride derivative?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 2.65 ppm for methyl groups in aliphatic chains, aromatic proton signals at δ 7.27–8.30 ppm) .
  • IR spectroscopy : Detection of carbonyl (C=O) stretches near 1680 cm⁻¹ .
  • Melting point analysis : Used to assess purity (e.g., m.p. 241–242°C for 2-phenyl-4(3H)-quinazolinone) .
  • Elemental analysis (CHN) : Validates molecular composition .

Q. What biological activities are associated with quinazolinone derivatives, and how do structural modifications influence efficacy?

Quinazolinones exhibit anti-inflammatory, anticancer, and antimicrobial activities. Substitutions at positions 2 and 3 (e.g., phenyl, dimethylaminoacetyl groups) enhance anti-inflammatory properties by modulating COX-2 inhibition. For instance, 2,3-disubstituted derivatives show improved binding affinity to inflammatory targets via hydrophobic interactions and hydrogen bonding .

Q. How does this compound fit into current drug discovery paradigms?

Its scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets. Modifications at the 1- and 3-positions (e.g., dimethylaminoacetyl and phenyl groups) are explored for optimizing pharmacokinetic profiles, such as solubility (via hydrochloride salt formation) and blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of hydrochloride salt derivatives?

Key variables include:

  • Molar ratios : Excess amine hydrochloride (4:1 relative to the ester precursor) ensures complete cyclization .
  • Temperature control : Maintaining 180°C prevents side reactions (e.g., decomposition of P₂O₅).
  • Catalyst selection : N,N-Dimethylcyclohexylamine enhances reaction efficiency by stabilizing intermediates .
  • Purification : Adjusting pH to 8–9 during workup minimizes impurities from unreacted reagents .

Q. How should contradictory data in structure-activity relationship (SAR) studies be addressed?

Discrepancies in biological activity (e.g., varying anti-inflammatory potency among analogs) can arise from differences in substituent electronic effects or steric hindrance. Strategies include:

  • Systematic SAR studies : Testing derivatives with incremental structural changes (e.g., halogenation at the phenyl ring) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2, reconciling observed bioactivity .

Q. What role do computational methods play in studying the mechanism of action of this compound?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations model interactions with biological targets, such as quinazolinone derivatives binding to DNA topoisomerase II via π-π stacking and hydrogen bonds .

Q. What challenges arise in assessing the purity of hydrochloride salts, and how are they mitigated?

Hydrochloride salts often retain traces of unreacted amines or solvents. Solutions include:

  • HPLC with UV detection : Monitors purity using C18 columns and acetonitrile/water gradients.
  • Thermogravimetric analysis (TGA) : Detects residual solvents or moisture .
  • Recrystallization optimization : Using ethanol/water mixtures (1:1 v/v) improves crystal homogeneity .

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